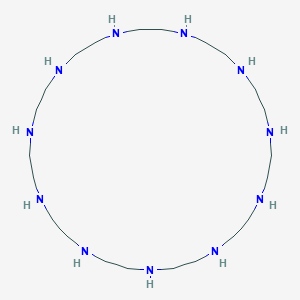
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane is a complex macrocyclic compound that belongs to the class of polyazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane typically involves the cyclization of linear precursors containing multiple amine groups. One common method is the template-directed synthesis, where a metal ion template is used to guide the formation of the macrocyclic ring. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are usually performed in polar solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of sensors and catalysts due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable and selective complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane can be compared with other polyazamacrocycles such as:
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A smaller macrocycle with four nitrogen atoms, commonly used in coordination chemistry.
Cyclen (1,4,7,10-Tetraazacyclododecane): Another smaller macrocycle with four nitrogen atoms, known for its high affinity for metal ions.
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with additional carboxylate groups, widely used in medical imaging and radiotherapy.
The uniqueness of this compound lies in its larger ring size and higher number of nitrogen atoms, which provide greater flexibility and potential for forming diverse and stable complexes with metal ions.
Propiedades
Número CAS |
60464-68-8 |
|---|---|
Fórmula molecular |
C22H55N11 |
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane |
InChI |
InChI=1S/C22H55N11/c1-2-24-5-6-26-9-10-28-13-14-30-17-18-32-21-22-33-20-19-31-16-15-29-12-11-27-8-7-25-4-3-23-1/h23-33H,1-22H2 |
Clave InChI |
UPPDOJHJUHTXJW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNCCNCCNCCNCCNCCNCCNCCNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
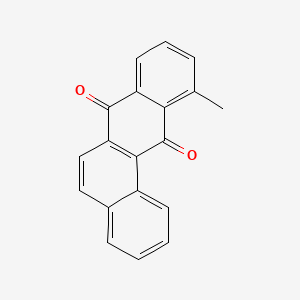

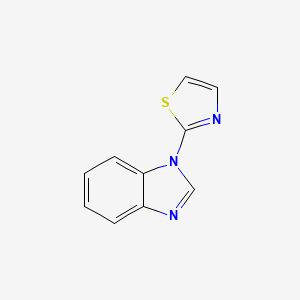
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
acetate](/img/structure/B14600638.png)

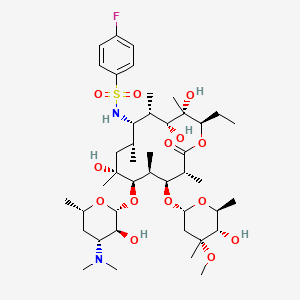



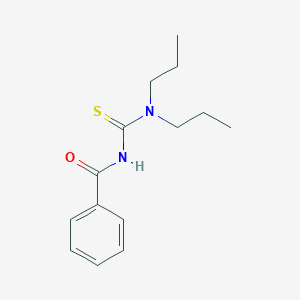
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
